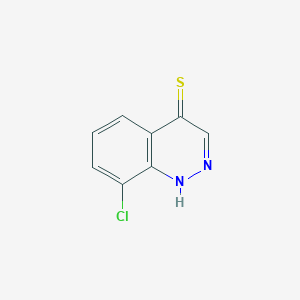

8-chlorocinnoline-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-chlorocinnoline-4-thiol is a chemical compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound

準備方法

The synthesis of 8-chlorocinnoline-4-thiol can be achieved through several methods. One common synthetic route involves the reaction of 8-chlorocinnoline with thiol reagents under specific conditions. For instance, the reaction can be carried out using a Grignard reagent, which involves the addition of N-methyl-4-chloropiperidene magnesium bromide to the 8-chlorocinnoline . This reaction typically requires a highly basic environment and low temperatures to proceed efficiently.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Tautomerism and Thiol-Thione Equilibrium

The thiol group in 8-chlorocinnoline-4-thiol participates in tautomerism, forming a thione structure (8-chloro-1H-cinnoline-4-thione) (Fig. 1). This equilibrium is solvent-dependent:

- In polar aprotic solvents (e.g., DMSO-d₆), the thione form dominates due to stabilization via resonance and intramolecular hydrogen bonding .

- In acidic or nonpolar media, the thiol form becomes more prevalent .

Key Data

| Solvent | Dominant Form | Evidence (Method) | Source |

|---|---|---|---|

| DMSO-d₆ | Thione | ¹H/¹³C NMR, IR (S=O stretch) | |

| Chloroform | Thiol | UV-Vis absorption shift |

Nucleophilic Substitution at the Thiol Group

The thiol group acts as a nucleophile in reactions with electrophiles:

Disulfide Formation

Reaction with oxidizing agents (e.g., O₂, N-chlorosuccinimide) yields disulfides:

28 Cl cinnoline 4 SHoxidant8 Cl cinnoline 4 S S cinnoline 4 Cl 8

- Kinetics : Follows second-order kinetics (first-order in thiol and oxidant) .

- Mechanism : Proceeds via a trisulfide-like transition state (Sₙ2 pathway) .

Alkylation Reactions

Thiols react with alkyl halides to form thioethers:

8 Cl cinnoline 4 SH+R X→8 Cl cinnoline 4 S R+HX

- Reactivity : Enhanced by bases (e.g., Et₃N) that deprotonate the thiol .

- Example : Reaction with methyl iodide yields 8-chloro-4-(methylthio)cinnoline .

Oxidation to Sulfonic Acids

Strong oxidizing agents (e.g., H₂O₂, KMnO₄) convert the thiol to sulfonic acid derivatives:

8 Cl cinnoline 4 SHH2O28 Cl cinnoline 4 SO H

Reduction of Disulfide Bonds

Disulfides derived from this compound are reduced back to thiols using phosphines (e.g., PBu₃) or borohydrides :

8 Cl cinnoline 4 S S cinnoline 4 Cl 8PBu328 Cl cinnoline 4 SH

Electrophilic Aromatic Substitution

The cinnoline ring undergoes substitution reactions at positions activated by the electron-withdrawing Cl and electron-donating thiol/thione groups:

| Position | Reactivity | Example Reaction | Source |

|---|---|---|---|

| C-3 | Moderate | Nitration (HNO₃/H₂SO₄) | |

| C-5/C-7 | Low | Halogenation (Cl₂, Br₂) |

Coordination Chemistry

The thiol/thione group acts as a ligand for transition metals:

- Complexation : Forms stable complexes with Pd(II), Pt(II), and Au(I) via S-donor binding .

- Applications : Potential in catalysis or metallodrug design .

Unresolved Questions and Research Gaps

- Kinetic Parameters : Detailed rate constants for disulfide formation/reduction remain unmeasured for this specific compound .

- Catalytic Applications : Metal complexes of this compound are underexplored .

- Biological Reactivity : Interactions with cellular thiols (e.g., glutathione) require further study .

科学的研究の応用

Organic Synthesis

8-Chlorocinnoline-4-thiol is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore novel reaction pathways, which can lead to the development of new compounds with desired properties.

The compound is being investigated for its potential biological activities, particularly in pharmacology and biochemistry:

- Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that it could have anticancer effects, prompting further investigation into its mechanisms and efficacy.

- Anti-inflammatory Effects : Its structural similarities to other bioactive compounds suggest potential anti-inflammatory applications.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for therapeutic applications:

- Drug Development : The compound's interactions with biological targets are under study to evaluate its potential as a therapeutic agent in treating various diseases, including cancer and infections.

Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals. Its functional groups make it valuable for synthesizing intermediates in various chemical processes.

Crop Protection

Recent patent applications have highlighted the use of derivatives of this compound as fungicides against phytopathogenic microorganisms in agriculture. It is effective against a broad spectrum of fungi, which can significantly enhance crop yields and protect against plant diseases .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiol compounds, this compound was tested against several bacterial strains. The results indicated significant antimicrobial activity compared to control groups, suggesting its potential use in developing new antibiotics.

Case Study 2: Crop Protection Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. This underscores its effectiveness as a fungicide and highlights its potential role in sustainable agriculture practices .

作用機序

The mechanism of action of 8-chlorocinnoline-4-thiol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity or interaction with cellular receptors. For example, similar compounds have been shown to inhibit certain enzymes or bind to receptor sites, leading to changes in cellular signaling and function .

類似化合物との比較

8-chlorocinnoline-4-thiol can be compared to other similar compounds, such as 8-chlorotheophylline and 7-chloro-4-aminoquinoline derivatives . These compounds share structural similarities but differ in their chemical properties and applications.

8-Chlorotheophylline: This compound is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine.

7-Chloro-4-aminoquinoline derivatives: These compounds are known for their antimicrobial and antimalarial activities.

The uniqueness of this compound lies in its specific chemical structure and reactivity, which allows for diverse applications in research and industry. Its potential biological activity and versatility in chemical synthesis make it a valuable compound for further exploration.

特性

CAS番号 |

876-78-8 |

|---|---|

分子式 |

C8H5ClN2S |

分子量 |

196.66 g/mol |

IUPAC名 |

8-chloro-1H-cinnoline-4-thione |

InChI |

InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |

InChIキー |

AQXDOQXHWJPTQG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)NN=CC2=S |

異性体SMILES |

C1=CC2=C(C(=C1)Cl)N=NC=C2S |

正規SMILES |

C1=CC2=C(C(=C1)Cl)NN=CC2=S |

Key on ui other cas no. |

876-78-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。